5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004854
InChI: InChI=1S/C13H6BrClF5NO/c14-6-3-7(15)11(10(21)4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2
SMILES:
Molecular Formula: C13H6BrClF5NO
Molecular Weight: 402.54 g/mol

5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

CAS No.:

Cat. No.: VC18004854

Molecular Formula: C13H6BrClF5NO

Molecular Weight: 402.54 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline -

Specification

Molecular Formula C13H6BrClF5NO
Molecular Weight 402.54 g/mol
IUPAC Name 5-bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
Standard InChI InChI=1S/C13H6BrClF5NO/c14-6-3-7(15)11(10(21)4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2
Standard InChI Key WPEIUCMGADEDOR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)Br)N)F)C(F)(F)F

Introduction

Chemical Structure and Properties

PropertyValueSource Citation
Molecular FormulaC₁₃H₆BrClF₅NO
Molecular Weight402.54 g/mol
CAS Number2244087-82-7, 2244088-79-5

Synthesis Methods

Stepwise Halogenation and Coupling

A representative synthesis begins with 3-(trifluoromethyl)aniline, which undergoes sequential bromination and chlorination to introduce the C5-bromo and C3-chloro substituents. The phenoxy group is subsequently installed via nucleophilic aromatic substitution (SNAr) between the halogenated aniline intermediate and 2,6-difluoro-4-(trifluoromethyl)phenol under basic conditions.

Key considerations include:

  • Temperature control: Reactions are typically conducted at 0–50°C to minimize side-product formation.

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.

Optimization Challenges

Yield optimization is complicated by competing reactions, such as over-halogenation or premature coupling. Chromatographic purification is often required to isolate the target compound. Recent advances in flow chemistry could address these issues by improving mixing efficiency and temperature uniformity.

Physicochemical Characteristics

Stability and Reactivity

The compound’s stability is influenced by its halogen substituents. Bromine and chlorine atoms increase susceptibility to nucleophilic displacement, while fluorine’s inductive effects enhance resistance to oxidative degradation. Storage at 2–8°C in anhydrous environments is recommended to prevent hydrolysis of the amine group.

Solubility and Partitioning

Biological Interactions and Mechanisms

Putative Targets

Computational docking studies of analogous compounds indicate affinity for ATP-binding sites in metabolic enzymes. The bromine atom’s van der Waals radius (1.85 Å) may complement hydrophobic cavities, while fluorine atoms engage in dipole-dipole interactions.

Metabolic Pathways

In vitro assays are needed to evaluate cytochrome P450-mediated metabolism. The -CF₃ group is typically resistant to oxidative cleavage, suggesting prolonged half-life in biological systems.

Comparative Analysis with Related Compounds

Role of Halogenation Patterns

Compared to 3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline , which features nitro groups, the subject compound’s lack of nitro substituents reduces electrophilicity, potentially lowering mutagenic risk.

Fluorine vs. Chlorine Effects

Replacing chlorine with fluorine at C3 would increase electron withdrawal, possibly altering reaction kinetics in SNAr processes. Such derivatives remain unexplored in the literature.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator